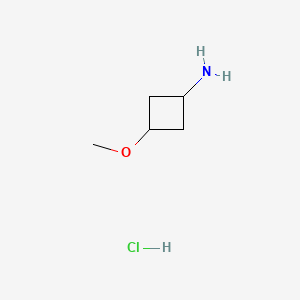

trans-3-Methoxycyclobutanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRFSSTNGPBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-54-3, 1404373-83-6, 1408074-49-6 | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-3-Methoxycyclobutanamine hydrochloride CAS number

An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.

Core Compound Identity and Properties

This compound is a substituted cyclobutane derivative valued for its rigid, three-dimensional structure. This specific stereoisomer provides a defined conformational restraint, a highly sought-after feature in the design of novel therapeutics as it can reduce the entropic penalty of binding to a biological target, thus potentially increasing potency and selectivity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1408074-49-6 [1][2][3][4].

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. Purity levels can vary by supplier, but typically exceed 95%.

| Property | Value | Source(s) |

| CAS Number | 1408074-49-6 | [1][2][3][5] |

| Molecular Formula | C₅H₁₂ClNO | [2][3][6][7] |

| Molecular Weight | 137.61 g/mol | [1][2][3][6] |

| IUPAC Name | This compound | |

| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [2] |

| Appearance | White to yellow crystalline solid/powder | [2] |

| Typical Purity | ≥95% - 99% | [2] |

| Storage Conditions | Inert atmosphere, 2–8°C for long-term stability | [8] |

Synthesis and Stereochemical Control

The synthesis of this compound requires precise control over stereochemistry to isolate the desired trans isomer from its cis counterpart. While multiple proprietary routes exist, a general and logical synthetic strategy often involves a multi-step sequence starting from a cyclobutane precursor.

Causality in Synthesis: The choice of a multi-step synthesis is dictated by the need to install three different functional groups (amine, methoxy, and the hydrochloride salt) with specific spatial orientation on a four-membered ring. Stereochemical control is the most critical challenge; methods such as substrate-controlled reduction or reactions involving stereospecific intermediates are often employed to achieve the trans configuration, which is crucial for its intended interactions with biological targets.[9][10]

A plausible, generalized synthetic workflow is outlined below.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1408074-49-6 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound 97% | CAS: 1408074-49-6 | AChemBlock [try.achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS:1408074-49-6, CasNo.1408074-49-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 8. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Methoxycyclobutanamine hydrochloride is a key chemical building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid, puckered cyclobutane core offers a unique three-dimensional scaffold that can enhance pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, alongside validated protocols for its synthesis and analytical characterization. Furthermore, it explores the rationale behind its application in modern drug development, offering field-proven insights for professionals engaged in the synthesis and application of novel therapeutic agents.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, small carbocycles like cyclobutane have emerged as valuable motifs for designing next-generation therapeutics. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses significant ring strain, resulting in a rigid, puckered conformation. This distinct three-dimensional architecture is a powerful tool for medicinal chemists.[1] The introduction of a cyclobutane scaffold can conformationally lock a molecule, directing key pharmacophore groups toward their biological targets with higher precision and potentially improving potency and selectivity.[2][3]

This compound serves as a prime example of such a strategic building block. It provides a synthetically accessible handle (the amine) and a methoxy group on a well-defined stereochemical framework (the trans configuration). This guide serves as a senior-level resource, elucidating the critical technical details of this compound from its fundamental properties to its practical application.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The hydrochloride salt form of trans-3-Methoxycyclobutanamine enhances its stability and solubility in polar solvents, making it amenable to a wide range of reaction conditions.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 137.61 g/mol | [4][5][6] |

| Molecular Formula | C₅H₁₂ClNO | [4][6][7] |

| CAS Number | 1408074-49-6 | [4][5] |

| Appearance | White to off-white solid | [4][7] |

| Purity | Typically ≥95% | [4][7] |

| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [4] |

The molecular weight of 137.61 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols, ensuring precise control over reaction yields and purity.[4][5][6]

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 1408074-49-6 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride, a valuable building block in contemporary drug discovery. The cyclobutane motif is increasingly incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, potency, and selectivity by introducing three-dimensional complexity.[1] This document delineates a robust and logical multi-step synthetic pathway, commencing from readily accessible starting materials. The core strategy hinges on the stereoselective reduction of a key cyclobutanone intermediate, followed by a stereochemical inversion to achieve the desired trans configuration, and culminating in the formation of the target amine hydrochloride salt. Each experimental stage is detailed with causal explanations for procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Cyclobutane Moiety

The cyclobutane ring, once considered an exotic scaffold, has emerged as a privileged structural element in medicinal chemistry.[1][2] Its rigid, puckered conformation offers a distinct advantage over more flexible aliphatic chains or larger cycloalkanes, enabling precise positioning of pharmacophoric groups and enhancing interactions with biological targets. The incorporation of the cyclobutane unit can lead to improved metabolic stability by shielding susceptible positions from enzymatic degradation, and its unique geometric constraints can confer enhanced selectivity for the desired biological target. Molecules like the hepatitis C protease inhibitor boceprevir and the cancer therapeutic carboplatin exemplify the successful application of this scaffold in approved drugs.[3] this compound, in particular, presents a versatile bifunctional scaffold with a defined stereochemistry, making it a highly sought-after building block for the synthesis of novel pharmaceutical agents.

Synthetic Strategy: A Logic-Driven Approach to Stereocontrol

The synthesis of this compound necessitates a carefully planned approach to control the stereochemistry at the 1 and 3 positions of the cyclobutane ring. A direct reductive amination of 3-methoxycyclobutanone is likely to predominantly yield the thermodynamically more stable cis-isomer. Therefore, a more robust strategy involves the initial stereoselective synthesis of an alcohol intermediate, followed by a stereochemical inversion. The chosen synthetic pathway is outlined below:

Caption: Overall synthetic strategy for this compound.

This multi-step approach ensures a high degree of stereochemical purity in the final product.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 3-Methoxycyclobutanone

The synthesis commences with the methylation of 3-hydroxycyclobutanone. This precursor can be synthesized from commercially available 3-oxocyclobutanecarboxylic acid.[4] The methylation of the hydroxyl group is a standard transformation, effectively protecting the alcohol and setting the stage for the subsequent stereoselective reduction.

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-methoxycyclobutanone.

Causality: The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. The subsequent SN2 reaction with methyl iodide proceeds efficiently to form the methyl ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride.

Step 2: Stereoselective Reduction to cis-3-Methoxycyclobutanol

The reduction of the carbonyl group in 3-methoxycyclobutanone is a critical stereodetermining step. Hydride reagents will preferentially attack the carbonyl from the less sterically hindered face, which, in the case of 3-substituted cyclobutanones, leads to the formation of the cis-alcohol as the major product.

Protocol:

-

Dissolve 3-methoxycyclobutanone (1.0 equivalent) in methanol (MeOH) at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cis-3-methoxycyclobutanol, which can often be used in the next step without further purification.

Causality: Sodium borohydride is a mild and selective reducing agent for ketones. The stereochemical outcome is dictated by the steric hindrance imposed by the methoxy group, directing the incoming hydride to the opposite face of the ring.

Step 3: Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for achieving the inversion of stereochemistry at a secondary alcohol center.[5][6] In this step, the cis-alcohol is converted to a trans-phthalimide derivative. Phthalimide is an excellent nitrogen nucleophile for this reaction.

Sources

- 1. 3-Methoxycyclobutan-1-one | C5H8O2 | CID 13808253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Properties of trans-3-Methoxycyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methoxycyclobutanamine hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. As a saturated carbocyclic amine, it represents a class of scaffolds that are increasingly utilized as bioisosteres for aromatic rings, offering improved physicochemical properties and novel intellectual property. The hydrochloride salt form enhances aqueous solubility and stability, making it amenable to pharmaceutical development and biological testing.[1][2][3]

This technical guide provides a comprehensive overview of the known physical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers to generate reliable and reproducible data in their own laboratories.

Molecular Structure and Core Chemical Properties

The foundational physical and chemical properties of this compound are summarized in the table below. These data are critical for calculating molarities, assessing purity, and predicting chemical behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂ClNO | [1][2][3] |

| Molecular Weight | 137.61 g/mol | [1][2][3] |

| CAS Number | 1408074-49-6 | [1][2] |

| Physical Form | Solid | [1][2][3] |

| Purity (Typical) | ≥95% | [1][2][3] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Experimental Determination of Physical Properties

The following sections detail the standardized methodologies for determining key physical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity. Broader melting ranges often suggest the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is first performed to determine an approximate melting range.

-

A second, fresh sample is then heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the estimated melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Causality of Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in thermal equilibrium, providing an accurate measurement.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, including formulation and in vitro/in vivo testing.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is the saturation point of the compound in a solvent at a specific temperature.

-

Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested, including:

-

Water (aqueous buffer at pH 7.4)

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

The resulting saturated solutions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Causality of Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.

-

Filtration: Separates the dissolved solute from any remaining solid, preventing artificially high concentration measurements.

Workflow for Solubility Determination

Caption: Shake-flask method for thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for polar solvents, is added.

-

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse programs are used for both proton and carbon detection.

-

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the methoxy group protons, the cyclobutane ring protons, and the amine protons (which may be broad and exchangeable with the solvent). The trans-stereochemistry will influence the coupling constants between the cyclobutane protons.

-

¹³C NMR: Resonances for the methoxy carbon, and the distinct carbons of the cyclobutane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Expected Absorption Bands:

-

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ for the ammonium group.

-

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O stretching: A strong absorption band in the 1050-1150 cm⁻¹ region for the ether linkage.

-

N-H bending: Absorptions around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).

-

Data Acquisition:

-

The solution is infused into an ESI mass spectrometer.

-

The mass-to-charge ratio (m/z) of the parent ion is determined. The expected parent ion would be that of the free base (trans-3-Methoxycyclobutanamine), [M+H]⁺.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and provide further structural information.

-

Expected m/z Value:

-

The free base has a molecular weight of 101.15 g/mol . The expected protonated molecule [M+H]⁺ would have an m/z of approximately 102.16.

Stability, Storage, and Handling

-

Stability: As a hydrochloride salt, the compound is expected to be more stable than its free base form. However, long-term stability studies under various conditions (temperature, humidity, light) are recommended.

-

Storage: It should be stored in a well-sealed container in a cool, dry place, protected from moisture.

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and safety information.

Conclusion

This technical guide has outlined the core physical properties of this compound and provided a framework of robust, standardized protocols for their experimental determination. While specific experimental values for properties such as melting point and solubility are not widely published, the methodologies described herein provide a clear path for researchers to generate high-quality, reliable data. Such data is indispensable for the advancement of research and development projects involving this promising chemical entity.

References

-

Abacipharm. Inquiry Product - this compound. [Link]

Sources

Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: Structure, Synthesis, and Application

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various scaffolds utilized, strained ring systems, particularly cyclobutanes, have emerged as powerful tools for drug design.[1] Unlike flexible aliphatic linkers or planar aromatic rings, the cyclobutane motif offers a unique, three-dimensional, and conformationally restricted structure.[2] This rigidity can be exploited to orient key pharmacophoric elements in a precise vector, enhancing binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclobutane ring can significantly improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties by blocking sites of metabolism.[3]

This guide provides a comprehensive technical overview of This compound (CAS: 1408074-49-6), a versatile building block that embodies the strategic advantages of the cyclobutane core. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic methodology, discuss robust analytical techniques for structural confirmation and quality control, and explore its applications in contemporary drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable synthetic intermediate.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature.[4] Its structure features a puckered four-membered ring with a methoxy group and an ammonium group situated in a trans configuration, minimizing steric hindrance and defining a specific spatial arrangement of its functional groups.

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compoundA summary of its key properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 1408074-49-6 | [4][5] |

| Molecular Formula | C₅H₁₂ClNO | [4][6] |

| Molecular Weight | 137.61 g/mol | [5][6] |

| Appearance | White to yellow crystalline solid | [4] |

| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [4] |

| Typical Purity | ≥97% | |

| Storage Conditions | 2-8°C, under inert atmosphere | |

| Solubility | Soluble in water and polar protic solvents like methanol. |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most logical and industrially scalable approach begins with a suitable cyclobutanone precursor, followed by a stereocontrolled introduction of the amine functionality.

Proposed Synthetic Pathway

The pathway hinges on the key transformation of 3-methoxycyclobutanone , which is then converted to the target amine via reductive amination. Achieving the desired trans stereochemistry is the most critical challenge in this synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a robust method based on established chemical principles for cyclobutane synthesis and reductive amination.[7][8][9]

Step 1: Synthesis of 3-Methoxycyclobutanone (B) The precursor, 3-methoxycyclobutanone, can be prepared from commercially available starting materials such as 3-hydroxycyclobutanone or via ring expansion of cyclopropane derivatives.[10][11] A common method involves the acid-catalyzed ring opening of a cyclobutenone ketal in the presence of methanol.[5]

Step 2: Reductive Amination to form 3-Methoxycyclobutanamine (D)

-

Rationale: This is a one-pot reaction that first forms an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine.[12] Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent as it is selective for the protonated iminium ion over the starting ketone, preventing side reactions.[8]

-

Procedure:

-

To a stirred solution of 3-methoxycyclobutanone (B , 1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation (C ).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by GC-MS or TLC.

-

Quench the reaction by carefully adding 2M HCl until the pH is ~2 to decompose excess borohydride.

-

Basify the aqueous solution with 4M NaOH to a pH >12 and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine mixture (D ).

-

Step 3: Isolation of the trans-Isomer (E)

-

Rationale: Reductive amination of a planar ketone often results in a mixture of diastereomers. The trans isomer can be isolated via column chromatography. For large-scale production, a stereoselective reduction, potentially using a ketoreductase (KRED) enzyme on a protected intermediate, could be developed to favor the trans product, as demonstrated in similar systems.[13]

-

Procedure (Chromatography):

-

Purify the crude amine mixture (D ) using silica gel flash chromatography.

-

Elute with a gradient of dichloromethane/methanol containing 1% triethylamine (to prevent amine protonation on the silica).

-

Combine fractions containing the desired trans-isomer (typically the less polar spot) and concentrate to yield pure trans-3-Methoxycyclobutanamine (E ).

-

Step 4: Hydrochloride Salt Formation (G)

-

Rationale: Converting the free amine to its hydrochloride salt enhances stability, improves handling characteristics, and increases its melting point, making it a manageable crystalline solid.

-

Procedure:

-

Dissolve the purified trans-amine (E ) in anhydrous diethyl ether or isopropanol.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate will form immediately. Continue addition until the solution is slightly acidic.

-

Stir the resulting slurry for 1 hour at room temperature.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound (G ).

-

Structural Elucidation and Quality Control

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Analytical Workflow

Expected Spectroscopic Signatures

-

¹H NMR (400 MHz, D₂O):

-

δ ~3.8-4.0 ppm (m, 1H): Proton on the carbon bearing the methoxy group (CH-O).

-

δ ~3.5-3.7 ppm (m, 1H): Proton on the carbon bearing the amino group (CH-N).

-

δ ~3.3 ppm (s, 3H): Singlet from the methoxy group protons (-OCH₃).

-

δ ~2.2-2.6 ppm (m, 4H): Multiplets corresponding to the remaining two methylene groups (-CH₂-) on the cyclobutane ring. The trans configuration leads to complex splitting patterns for these protons.

-

-

¹³C NMR (101 MHz, D₂O):

-

δ ~75-80 ppm: Carbon attached to the methoxy group (CH-O).

-

δ ~55-60 ppm: Methoxy carbon (-OCH₃).

-

δ ~45-50 ppm: Carbon attached to the amino group (CH-N).

-

δ ~25-30 ppm: The two equivalent methylene carbons (-CH₂) of the cyclobutane ring.

-

-

Mass Spectrometry (ESI+):

-

Expected m/z: 102.09 [M+H]⁺, corresponding to the molecular ion of the free amine (C₅H₁₁NO).

-

-

Purity Analysis (HPLC): Purity should be assessed using a reverse-phase HPLC method with a suitable detector (e.g., ELSD or CAD, as the molecule lacks a strong chromophore). A purity of ≥97% is standard for such building blocks.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating drug candidates with superior properties.

-

Conformational Constraint: The rigid cyclobutane core locks the relative positions of the amine and methoxy groups. When incorporated into a larger molecule, it restricts the conformational freedom of the entire structure, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.[3]

-

3D Vectorial Diversity: As a 1,3-disubstituted cyclobutane, the amine and methoxy groups (or further modifications thereof) are projected in distinct vectors away from the core. The amine serves as a key handle for amide coupling, reductive amination, or other C-N bond-forming reactions, allowing for the facile attachment of other pharmacophoric elements. This allows chemists to explore chemical space in three dimensions, a critical strategy for escaping "flatland" and improving drug-like properties.

-

Metabolic Stability: The cyclobutane ring itself is chemically robust and less susceptible to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more common alkyl chains or benzyl groups. This makes it an excellent "bioisostere" for more labile linkers.

-

Improved Physicochemical Properties: The introduction of this sp³-rich, polar scaffold can improve solubility and reduce the planarity of a molecule, properties that are often correlated with better oral bioavailability and reduced off-target toxicity.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed.

-

Hazard Statements: GHS data indicates the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

References

- 1. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cyclobutanone synthesis [organic-chemistry.org]

- 12. DSpace [open.bu.edu]

- 13. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the NMR Spectral Analysis of trans-3-Methoxycyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Conformational Dynamics

The cyclobutane ring is not planar, but rather exists in a puckered, butterfly-like conformation to alleviate torsional strain. This puckering leads to two distinct proton environments on each methylene group: axial and equatorial. In trans-3-Methoxycyclobutanamine hydrochloride, the substituents (methoxy and amino groups) are on opposite sides of the ring. The protonation of the amine group to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons.

Caption: Structure of trans-3-Methoxycyclobutanamine with key atoms labeled.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and serve as a valuable guide for spectral assignment. The solvent is assumed to be Deuterium Oxide (D₂O), a common choice for water-soluble hydrochloride salts.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH-NH₃⁺) | 3.5 - 3.8 | Multiplet | - |

| H3 (CH-OCH₃) | 3.9 - 4.2 | Multiplet | - |

| H2, H4 (CH₂) | 2.2 - 2.8 | Multiplet | - |

| OCH₃ | 3.3 - 3.5 | Singlet | - |

| NH₃⁺ | 7.5 - 8.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH-NH₃⁺) | 45 - 50 |

| C3 (CH-OCH₃) | 70 - 75 |

| C2, C4 (CH₂) | 30 - 35 |

| OCH₃ | 55 - 60 |

In-depth Spectral Analysis

¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the resulting diastereotopic nature of the methylene protons.

-

Methine Protons (H1 and H3): The protons attached to the carbons bearing the amino and methoxy groups (C1 and C3) are expected to resonate as complex multiplets. The H1 proton, being adjacent to the electron-withdrawing ammonium group, is predicted to be downfield in the 3.5 - 3.8 ppm range. The H3 proton, adjacent to the electronegative oxygen of the methoxy group, is anticipated to be even further downfield, in the 3.9 - 4.2 ppm region. The exact chemical shifts and coupling patterns will be highly dependent on the dihedral angles to the neighboring protons, a consequence of the ring's puckered conformation.

-

Methylene Protons (H2 and H4): The four methylene protons on C2 and C4 are chemically non-equivalent and are expected to appear as a complex multiplet in the 2.2 - 2.8 ppm range. Due to the trans-substitution pattern, the molecule possesses a C₂ axis of symmetry, making the two methylene groups equivalent. However, within each methylene group, the axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet in the 3.3 - 3.5 ppm range, as they do not have any adjacent protons to couple with.

-

Ammonium Protons (NH₃⁺): The three protons on the positively charged nitrogen atom are expected to be significantly deshielded and will likely appear as a broad singlet between 7.5 and 8.5 ppm. The broadness of this peak is due to rapid chemical exchange with the D₂O solvent and scalar coupling to the quadrupolar ¹⁴N nucleus. In D₂O, this peak may exchange completely and thus not be observed.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

-

C1 (CH-NH₃⁺): The carbon atom bonded to the ammonium group is expected to resonate in the 45 - 50 ppm range. The electron-withdrawing effect of the NH₃⁺ group causes a downfield shift compared to an unsubstituted cyclobutane.

-

C3 (CH-OCH₃): The carbon atom attached to the methoxy group is significantly deshielded by the electronegative oxygen atom and is predicted to have the most downfield chemical shift among the ring carbons, in the 70 - 75 ppm region.

-

C2, C4 (CH₂): The two equivalent methylene carbons are expected to appear at a higher field, in the 30 - 35 ppm range.

-

OCH₃: The carbon of the methoxy group is predicted to resonate in the 55 - 60 ppm range, a typical value for a methoxy carbon.

Experimental Protocol for NMR Data Acquisition

A self-validating and robust protocol is crucial for obtaining high-quality NMR data. The following section details a step-by-step methodology for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Given that the compound is a hydrochloride salt, it is expected to be soluble in polar, protic solvents. Deuterium oxide (D₂O) is an excellent choice as it will readily dissolve the sample and its deuterium signal can be used for the field-frequency lock. Alternatively, deuterated methanol (CD₃OD) can be used.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure: a. Accurately weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. e. Cap the NMR tube securely.

Determining the Crystal Structure of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the determination of the single-crystal X-ray structure of trans-3-Methoxycyclobutanamine hydrochloride. As of the date of this publication, a public crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3] Consequently, this document serves as a detailed roadmap for researchers in structural chemistry and drug development, outlining the necessary experimental procedures from synthesis and crystallization to data collection and structure refinement. The methodologies described herein are grounded in established principles of chemical crystallography and are designed to be self-validating, ensuring the generation of high-quality, reliable structural data. Understanding the three-dimensional arrangement of this molecule is paramount, as the cyclobutane motif is increasingly utilized in medicinal chemistry to explore novel chemical space and improve pharmacokinetic properties.[4]

Introduction: The Significance of the Cyclobutane Scaffold and the Need for Structural Elucidation

The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a valuable component in modern drug design. Its rigid, three-dimensional structure provides a unique scaffold that can orient substituents in well-defined vectors, offering a powerful tool for optimizing ligand-receptor interactions. Furthermore, the incorporation of cyclobutane rings can enhance metabolic stability and improve physicochemical properties such as solubility and lipophilicity.

This compound is a key building block in this chemical space. Its structure combines the constrained cyclobutane core with a methoxy group and a primary amine, offering multiple points for diversification in fragment-based drug discovery and lead optimization campaigns. The precise knowledge of its three-dimensional structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state, is crucial for:

-

Rational Drug Design: A high-resolution crystal structure provides the foundational data for computational modeling and in silico docking studies, enabling a more accurate prediction of binding affinities and modes of action.[5][6]

-

Structure-Activity Relationship (SAR) Studies: Understanding the exact spatial arrangement of the methoxy and amino groups allows for a more insightful interpretation of SAR data, guiding the synthesis of more potent and selective analogs.

-

Solid-State Characterization: For active pharmaceutical ingredients (APIs), the crystalline form is of utmost importance.[7] Characterizing the crystal structure is the first step in identifying polymorphs and understanding properties like stability, solubility, and bioavailability.[7]

Given the absence of a published structure, this guide presents a logical and experimentally sound workflow to obtain and analyze the crystal structure of this compound.

Experimental Framework: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound followed by the often-challenging process of growing diffraction-quality single crystals.

Synthesis of this compound

While various synthetic routes to substituted cyclobutanes exist, a common strategy involves the reduction of a corresponding oxime or a reductive amination protocol. A plausible synthetic pathway, adapted from methodologies for similar compounds, is outlined below.[8][9]

Step-by-Step Synthesis Protocol:

-

Starting Material: Begin with a commercially available precursor such as 3-methoxycyclobutanone.

-

Oxime Formation: React 3-methoxycyclobutanone with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol). The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Oxime Reduction: The resulting 3-methoxycyclobutanone oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a metal hydride (e.g., LiAlH₄ in THF). The stereochemical outcome (cis vs. trans) will depend on the chosen reducing agent and reaction conditions. The trans isomer is often favored under certain catalytic hydrogenation conditions.

-

Purification: The crude amine should be purified using column chromatography on silica gel to isolate the desired trans isomer.

-

Salt Formation: Dissolve the purified trans-3-methoxycyclobutanamine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol). The hydrochloride salt will precipitate out of the solution.

-

Final Purification: The precipitated this compound should be collected by filtration, washed with a cold solvent, and dried under vacuum. The purity should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to crystallization.

Crystallization of this compound

Growing single crystals suitable for X-ray diffraction is often the most critical and empirical step. For a small molecule amine hydrochloride, which is a salt, a variety of crystallization techniques should be screened.[10][11] The goal is to find conditions where the compound slowly comes out of solution, allowing for the formation of a well-ordered crystal lattice.

Core Principles for Crystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures. For salts, polar solvents like ethanol, methanol, isopropanol, or mixtures with water are good starting points.

-

Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[12]

Recommended Crystallization Techniques:

-

Slow Evaporation:

-

Protocol: Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature. Place the solution in a small vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and leave it undisturbed in a vibration-free environment.[12]

-

Causality: The slow evaporation of the solvent gradually increases the concentration of the solute, eventually reaching supersaturation and inducing crystallization. This is often a good first method to try due to its simplicity.

-

-

Slow Cooling:

-

Protocol: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator (4 °C) or freezer (-20 °C).

-

Causality: The solubility of most organic compounds decreases as the temperature is lowered. Slow cooling prevents rapid precipitation, which would lead to a powder, and instead promotes the growth of larger, more ordered crystals.

-

-

Vapor Diffusion:

-

Protocol: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent).[12][13]

-

Causality: The vapor of the more volatile anti-solvent slowly diffuses into the solution containing the compound. This gradually decreases the overall solubility of the compound in the mixed solvent system, leading to slow crystallization. This method is excellent for very small amounts of material.

-

-

Anti-Solvent Diffusion (Layering):

-

Protocol: Prepare a concentrated solution of the compound. Carefully layer a less dense, miscible anti-solvent on top of this solution without mixing. The crystallization will occur at the interface between the two solvents.

-

Causality: Slow diffusion at the interface of the two liquids creates a localized region of supersaturation, promoting crystal growth.

-

A systematic screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) and their mixtures, combined with the techniques above, will maximize the probability of obtaining high-quality single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of determining its three-dimensional structure can begin.[14][15]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step SCXRD Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

-

Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is then scaled and corrected for various experimental factors to produce a reflection file.

-

Structure Solution: Using the processed reflection data, the initial positions of the atoms in the unit cell are determined. This is typically achieved using "direct methods" or Patterson methods, which are computational algorithms that can solve the phase problem of crystallography.[16]

-

Structure Refinement: The initial atomic model is refined using a least-squares method. In this iterative process, the atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This is often done using software like PLATON and the checkCIF service from the International Union of Crystallography (IUCr), which checks for inconsistencies, errors, and alerts.

Expected Crystallographic Data and Interpretation

Upon successful structure determination and refinement, the results are compiled into a Crystallographic Information File (CIF). The key parameters are summarized in a crystallographic data table. Below is a hypothetical but realistic example of what such a table might look like for this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₅H₁₂ClNO | The elemental composition of the molecule in the crystal. |

| Formula Weight | 137.61 g/mol | The molecular weight of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell (one of the seven crystal systems). |

| Space Group | P2₁/c | The symmetry elements present within the unit cell. This is a very common space group for organic molecules. |

| Unit Cell Dimensions | a = 5.8 Å, b = 10.2 Å, c = 12.5 Å, β = 95.0° | The lengths of the sides and the angles of the unit cell. |

| Volume | 735 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.24 g/cm³ | The calculated density of the crystal. |

| Absorption Coefficient (μ) | 0.45 mm⁻¹ | A measure of how much the X-rays are absorbed by the crystal. |

| R-factor (R1) | ~0.04 (4%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-Fit (S) | ~1.0 | An indicator of the quality of the refinement; a value close to 1 is ideal. |

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of this compound is an essential undertaking for fully leveraging its potential in medicinal chemistry and materials science. While no public structure is currently available, this guide provides a robust and detailed experimental pathway for its elucidation. The resulting structural information will offer invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, particularly the hydrogen bonding network involving the ammonium cation and chloride anion. This knowledge will empower researchers to make more informed decisions in the design of novel therapeutics and functional materials, ultimately accelerating the pace of discovery and innovation. It is strongly recommended that upon successful determination, the structure be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[1]

References

-

wwPDB: Worldwide Protein Data Bank. (n.d.). Retrieved January 3, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved January 3, 2026, from [Link]

-

Protein Data Bank. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

MIT IS&T. (n.d.). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]

-

Ithaca College. (n.d.). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]

-

UMass Dartmouth Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

-

RCSB PDB. (n.d.). Homepage. Retrieved January 3, 2026, from [Link]

- Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Crystallography in Drug Development.

- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.

-

re3data.org. (2025). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]

-

Proteopedia. (2024). Protein Data Bank. Retrieved January 3, 2026, from [Link]

- Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. Zien Journals.

- Research Journal of Pharmacy and Technology. (2023).

- The role of crystallography in drug design. (2005).

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 3, 2026, from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 3, 2026, from [Link]

- American Chemical Society. (2022).

-

Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

University of Calgary. (n.d.). Recrystallisation. Retrieved January 3, 2026, from [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved January 3, 2026, from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved January 3, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization.pdf. Retrieved January 3, 2026, from [Link]

- Sys Rev Pharm. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.

- ACS Publications. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design.

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 3, 2026, from [Link]

-

University of Strasbourg. (n.d.). Guide for crystallization. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Retrieved January 3, 2026, from [Link]

- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF.

- Molecules. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3794-3797.

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 3. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 4. omicsonline.org [omicsonline.org]

- 5. zienjournals.com [zienjournals.com]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 9. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recrystallization [sites.pitt.edu]

- 11. Recrystallization Definition, Principle &Purpose [praxilabs.com]

- 12. unifr.ch [unifr.ch]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rigaku.com [rigaku.com]

Elucidating the Biological Landscape of a Novel Cyclobutane Moiety: A Technical Guide to Target Identification for trans-3-Methoxycyclobutanamine hydrochloride

Abstract

The emergence of novel chemical entities from discovery synthesis pipelines presents a formidable challenge in modern pharmacology: the elucidation of their biological targets and mechanism of action. trans-3-Methoxycyclobutanamine hydrochloride represents such a molecule—a structurally intriguing compound featuring a rigid cyclobutane scaffold, a motif increasingly recognized for its favorable contributions to drug-like properties.[1][2] While public-domain data on the specific biological targets of this compound are not available, its structural elements suggest a high potential for interaction with various protein classes. This guide, therefore, provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of a novel small molecule like this compound. We will detail a multi-pronged strategy, integrating in silico prediction with robust experimental validation, to provide a clear path from a novel compound to a well-characterized pharmacological tool or therapeutic lead.

Introduction: The Case for a Novel Scaffold

This compound (PubChem CID: 12618374[3]) is a small molecule characterized by a trans-substituted cyclobutane ring bearing both a methoxy and an amine group. The cyclobutane ring, due to its inherent strain, adopts a puckered conformation that rigidly projects its substituents into three-dimensional space. This structural rigidity can be highly advantageous in drug design, as it can reduce the entropic penalty of binding to a protein target and enhance selectivity.[1] The presence of a primary amine and a methoxy group provides hydrogen bond donor/acceptor capabilities and potential for hydrophobic interactions, making it a plausible ligand for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5]

Given the absence of established biological targets for this compound, a systematic and unbiased approach to target deconvolution is paramount. The following sections will outline a hypothetical, yet scientifically rigorous, workflow designed to uncover and validate its molecular targets and elucidate its mechanism of action.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental screening, computational methods can provide valuable, data-driven hypotheses about potential biological targets.[6][7][8][9] This "target fishing" or "in silico target prediction" leverages the compound's structure to query vast biological and chemical databases.

The primary methodologies include:

-

Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological activities.[9] The 2D and 3D structure of this compound would be used to search for known bioactive compounds with high similarity scores.

-

Structure-Based Approaches (Reverse Docking): This powerful technique involves docking the 3D conformation of our compound against a large library of protein structures with known binding sites.[6][9] The algorithm calculates the most favorable binding poses and assigns a score based on the predicted binding energy, ranking potential targets.

A typical in silico workflow is depicted below.

Figure 1: In Silico Target Prediction Workflow.

This initial computational phase would yield a prioritized list of potential targets. For a molecule like this compound, this list might include targets such as sigma receptors, aminergic GPCRs (e.g., dopamine, serotonin receptors), or voltage-gated ion channels, based on the prevalence of the cyclobutylamine scaffold in known modulators of these proteins.

Phase II: Experimental Target Deconvolution and Validation

With a set of hypotheses in hand, the next phase involves experimental validation. A tiered approach is recommended, starting with broad, unbiased methods and progressing to specific, high-resolution techniques.

Unbiased Target Identification Strategies

When in silico data is inconclusive or to cast a wider, unbiased net, several experimental methods can identify protein binders directly from complex biological samples (e.g., cell lysates).[10][11][12]

Affinity Chromatography followed by Mass Spectrometry: This is a classic and robust method for target isolation.[11][12][13]

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm attached to a position determined not to be critical for activity (e.g., by modifying the amine). This linker is then coupled to a solid support, such as sepharose beads. A control resin, lacking the compound, is also prepared.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Incubation: Incubate the lysate with both the compound-coupled resin and the control resin. Proteins that bind to the compound will be immobilized on the affinity resin.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the resin. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound to compete for binding.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands unique to the compound-resin eluate are excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The output is a list of proteins that physically interact with the compound, providing direct evidence for target engagement.

Target Validation with Biophysical Methods

Once putative targets are identified, it is crucial to validate the direct interaction and characterize its properties. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology for this purpose, providing real-time data on binding kinetics (association and dissociation rates) and affinity.[14][15][16][17]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.

-

Binding Measurement: Inject the compound solutions over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).

-

Kinetic Analysis:

-

Association Phase: As the compound flows over the surface, the binding is observed as an increase in RU.

-

Dissociation Phase: After the injection, buffer flows over the chip, and the dissociation of the compound is observed as a decrease in RU.

-

-

Data Fitting: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

Table 1: Hypothetical SPR Data for Target Validation

| Target Protein | Kₗ (nM) | kₐ (1/Ms) | kₔ (1/s) | Notes |

| Target A | 25 | 2.1 x 10⁵ | 5.2 x 10⁻³ | High affinity, slow dissociation. |

| Target B | 1,200 | 5.5 x 10⁴ | 6.6 x 10⁻² | Moderate affinity, faster off-rate. |

| Control Protein | No Binding | N/A | N/A | Demonstrates specificity. |

This quantitative data is essential for confirming a direct, high-affinity interaction and for ranking validated targets.

Phase III: Cellular and Functional Characterization

Confirming that the compound binds to a target is only part of the story. The ultimate goal is to understand how this binding event translates into a biological response. Cell-based assays are critical for this phase, as they provide insights into the compound's mechanism of action in a physiological context.[18][19][20][21][22]

The choice of assay is entirely dependent on the validated target. For example:

-

If the target is a GPCR: A calcium flux assay or a cAMP accumulation assay would be appropriate to determine if the compound is an agonist or antagonist.

-

If the target is an enzyme: An enzymatic activity assay would be used to measure inhibition or activation.

-

If the target is an ion channel: Electrophysiology (e.g., patch-clamp) would be used to measure changes in ion flow across the cell membrane.

The workflow for functional characterization is outlined below.

Figure 2: Cellular Functional Validation Workflow.

Successful completion of this phase connects the molecular binding event to a measurable cellular outcome, thereby defining the compound's pharmacological activity and mechanism of action.

Conclusion

This compound stands as a representative of the many novel chemical structures that hold therapeutic promise but lack biological characterization. The journey from a compound on a shelf to a tool for dissecting biology or a potential medicine is a systematic process of hypothesis generation and rigorous, multi-faceted validation. By integrating in silico prediction with unbiased biochemical methods, high-resolution biophysical analysis, and functional cellular assays, researchers can confidently identify and validate the biological targets of such novel molecules. This structured approach not only illuminates the mechanism of action but also paves the way for rational lead optimization and future drug development.

References

-

Rácz, A., et al. (2018). Computational/in silico methods in drug target and lead prediction. Journal of Cheminformatics. Available at: [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

-

Accelevir. (n.d.). Functional Cell-Based Assays. Accelevir. Available at: [Link]

-

Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. Available at: [Link]

-

Byrne, R. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]

-

deNOVO Biolabs. (2024). How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

Salmaso, V., & Moro, S. (2018). Recent Advances in In Silico Target Fishing. Molecules. Available at: [Link]

-

Zhou, P., et al. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Methods in Molecular Biology. Available at: [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

-

Nicoya. (n.d.). How does Digital SPR fit into early drug discovery?. Nicoya. Available at: [Link]

-

Springer Professional. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Springer Professional. Available at: [Link]

-

SciSpace. (2018). In Silico Target Prediction for Small Molecules. SciSpace. Available at: [Link]

-

Hughes, J. P., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

-

Asawa, K., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Wilkinson, I. V. L., et al. (2021). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. Available at: [Link]

-

Bentley, M. V., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Revista Brasileira de Farmacognosia. Available at: [Link]

-

Terstappen, G. C., et al. (2007). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]

-

Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analyst. Available at: [Link]

-

Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. Available at: [Link]

-

Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. Available at: [Link]

-